molecular formula C8H16ClN B1492388 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride CAS No. 2098158-77-9

4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Cat. No. B1492388
CAS RN: 2098158-77-9
M. Wt: 161.67 g/mol
InChI Key: YVXCTNUABMBOEP-SQQVDAMQSA-N
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Description

4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

The synthesis of piperidine derivatives involves various methods. One efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .


Molecular Structure Analysis

The molecular structure of piperidine, a base structure for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .


Chemical Reactions Analysis

Piperidine derivatives, including 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, are used as intermediates in various chemical reactions. For instance, they are used in the generation of compound libraries based on sub-reactions of an Ugi multicomponent reaction (MCR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine, a base structure for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, include a molecular weight of 85.1475, a boiling point of 79 °C (174 °F; 352 K), and a flash point of 91 °C (196 °F; 364 K) .

Mechanism of Action

While the specific mechanism of action for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride is not mentioned in the search results, piperidine derivatives have been observed to have various therapeutic properties, including anticancer potential .

Safety and Hazards

Piperidine, a base structure for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride, is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for 4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride could involve further exploration of its therapeutic properties, particularly its potential anticancer effects . Additionally, its use in the synthesis of other chemical compounds could be further explored .

properties

IUPAC Name

4-[(E)-prop-1-enyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-2-3-8-4-6-9-7-5-8;/h2-3,8-9H,4-7H2,1H3;1H/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCTNUABMBOEP-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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